![molecular formula C9H18O3Si B14360058 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one CAS No. 90985-89-0](/img/structure/B14360058.png)
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one is an organic compound characterized by the presence of an ethoxy group, a trimethylsilyl group, and a butenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one typically involves the reaction of ethyl vinyl ether with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The ethoxy group can participate in nucleophilic or electrophilic reactions, depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-4-[2-(trimethylsilyl)ethoxy]butanoic acid
- Trimethylsilyl derivatives of other butenones
Uniqueness
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both ethoxy and trimethylsilyl groups allows for versatile applications in synthesis and research.
Eigenschaften
CAS-Nummer |
90985-89-0 |
|---|---|
Molekularformel |
C9H18O3Si |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
4-ethoxy-4-trimethylsilyloxybut-3-en-2-one |
InChI |
InChI=1S/C9H18O3Si/c1-6-11-9(7-8(2)10)12-13(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
JDWJSJIDOXULCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC(=O)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


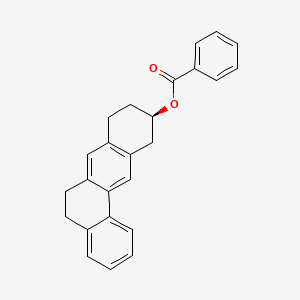
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
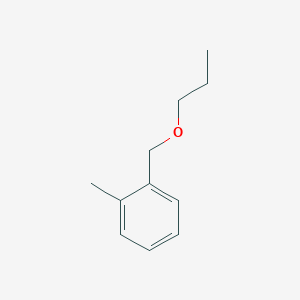
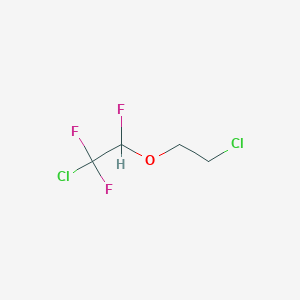
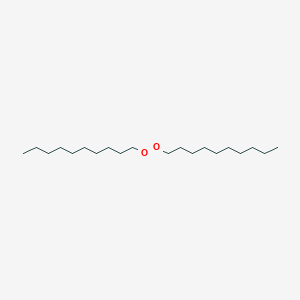
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
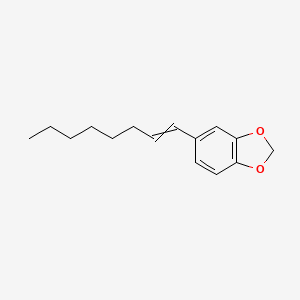

![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
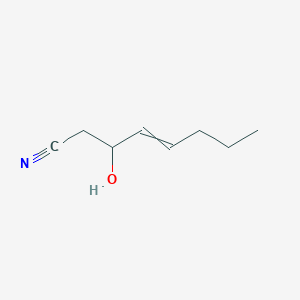
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
